molecular formula C9H10ClNO B13444802 2-Chloro-6-(cyclopropylmethoxy)pyridine CAS No. 108122-44-7

2-Chloro-6-(cyclopropylmethoxy)pyridine

Cat. No.: B13444802
CAS No.: 108122-44-7
M. Wt: 183.63 g/mol
InChI Key: XBDIVNMAZGTMTR-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethoxy)pyridine: is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .

Comparison with Similar Compounds

Properties

CAS No.

108122-44-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2

InChI Key

XBDIVNMAZGTMTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=CC=C2)Cl

Origin of Product

United States

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